3-chloro-N-(2-methyl-6-nitro-4-quinolinyl)benzamide
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Overview
Description
3-chloro-N-(2-methyl-6-nitro-4-quinolinyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methyl-6-nitro-4-quinolinyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-6-nitro-4-quinoline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methyl-6-nitro-4-quinolinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-methyl-6-amino-4-quinolinyl derivative.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-6-nitro-4-quinoline carboxylic acid and corresponding amine.
Scientific Research Applications
3-chloro-N-(2-methyl-6-nitro-4-quinolinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methyl-6-nitro-4-quinolinyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methyl-6-nitro-4-quinolinyl)benzamide
- 3-chloro-N-(2-methyl-5-nitro-4-quinolinyl)benzamide
- 3-chloro-N-(2-methyl-6-nitro-3-quinolinyl)benzamide
Uniqueness
3-chloro-N-(2-methyl-6-nitro-4-quinolinyl)benzamide is unique due to its specific substitution pattern on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group at the 6-position and the chlorine atom at the 3-position provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-N-(2-methyl-6-nitroquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-10-7-16(20-17(22)11-3-2-4-12(18)8-11)14-9-13(21(23)24)5-6-15(14)19-10/h2-9H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLVFQTYKLMDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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